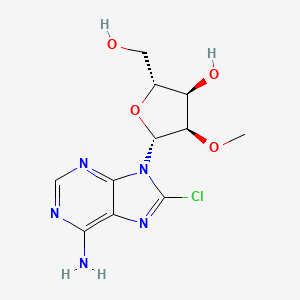
8-Chloro-2'-o-methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Chloro-2'-o-methyladenosine is a useful research compound. Its molecular formula is C11H14ClN5O4 and its molecular weight is 315.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-Chloro-2'-O-methyladenosine (8-Cl-2'-O-MeAdo) is a modified nucleoside that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of adenosine, characterized by the presence of a chlorine atom at the 8-position and a methoxy group at the 2'-position. This structural modification enhances its stability and alters its interaction with biological targets compared to natural adenosine.
The biological activity of this compound is primarily attributed to its ability to act as an antitumor agent. The compound is metabolized within cells to form 8-chloro-ATP (8-Cl-ATP), which is implicated in several cellular processes:
- Inhibition of RNA Synthesis : Accumulation of 8-Cl-ATP has been shown to inhibit RNA synthesis without affecting DNA synthesis in human multiple myeloma cell lines. This selective inhibition can lead to reduced cell proliferation and increased cytotoxicity against tumor cells .
- Depletion of Endogenous ATP : The presence of 8-Cl-ATP correlates with a decline in the cellular ATP pool, which is critical for various metabolic processes. This depletion further contributes to the cytotoxic effects observed in treated cells .
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:
- Cell Line Studies : In vitro studies have demonstrated that treatment with 8-Cl-2'-O-MeAdo leads to increased apoptosis in multiple myeloma cells, with effective concentrations reported around 10 µM, resulting in over 400 µM accumulation of 8-Cl-ATP after 12 hours .
- Mechanistic Insights : The cytotoxicity is mediated through the formation of 8-Cl-ATP, which disrupts normal cellular functions by inhibiting RNA synthesis and depleting ATP levels, leading to cell death .
Comparative Studies
When compared to other adenosine analogs, such as 8-chloroadenosine (8-Cl-Ado) and 8-chlorocyclic AMP (8-Cl-cAMP), this compound shows enhanced stability and efficacy in cellular environments. Both 8-Cl-Ado and 8-Cl-cAMP are converted into 8-Cl-ATP, but the efficiency and cytotoxicity vary based on the specific cellular context and metabolic pathways involved .
Case Studies
- Multiple Myeloma : A study involving human multiple myeloma cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity, linked to the accumulation of 8-Cl-ATP and subsequent inhibition of RNA synthesis .
- Solid Tumors : Additional research is needed to explore the effectiveness of this compound against solid tumors, as preliminary data suggest potential benefits in various cancer types due to its mechanism of action.
Data Table: Summary of Biological Activities
Properties
CAS No. |
634207-55-9 |
|---|---|
Molecular Formula |
C11H14ClN5O4 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C11H14ClN5O4/c1-20-7-6(19)4(2-18)21-10(7)17-9-5(16-11(17)12)8(13)14-3-15-9/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
IXTQMSFHXDXWKT-KQYNXXCUSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Cl)N)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C3=NC=NC(=C3N=C2Cl)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















